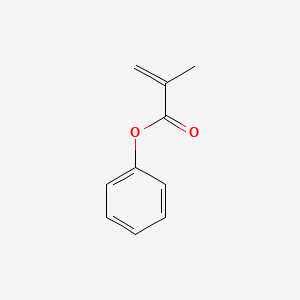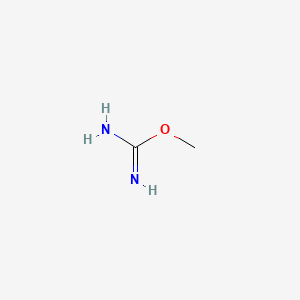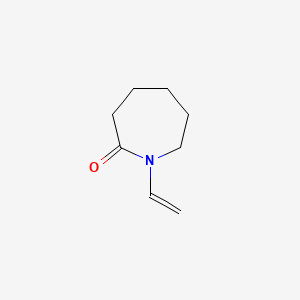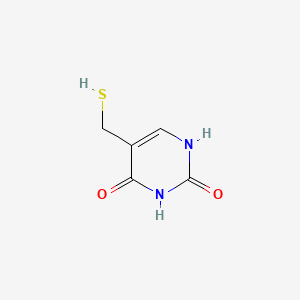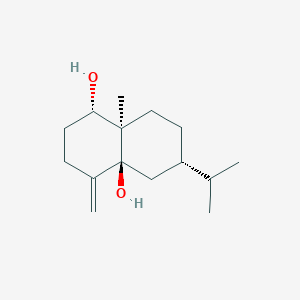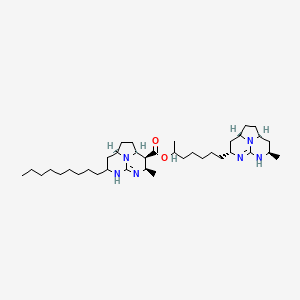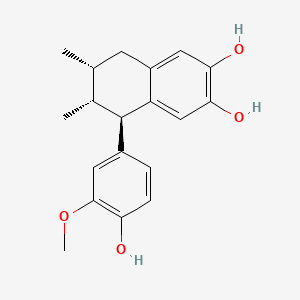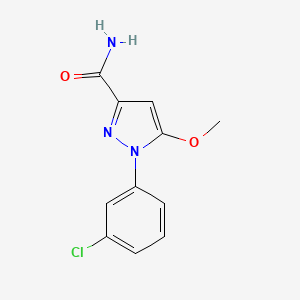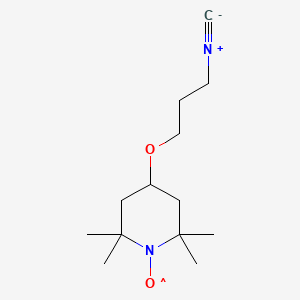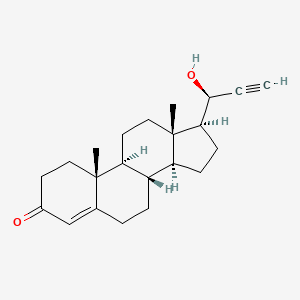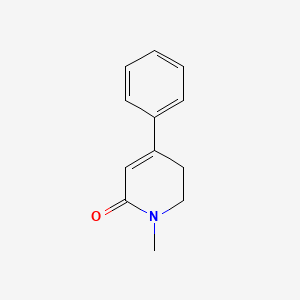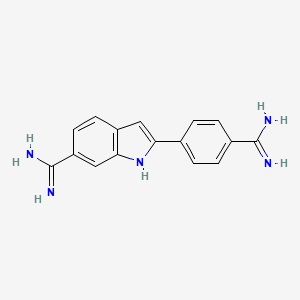![molecular formula C11H10ClN3O2 B1216954 ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate CAS No. 60179-83-1](/img/structure/B1216954.png)
ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate is an organic compound with the molecular formula C11H10ClN3O2 It is characterized by the presence of a diazenyl group attached to a cyanoacetate moiety, along with a 4-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzenediazonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 4-chlorobenzenediazonium chloride: This is achieved by diazotizing 4-chloroaniline with sodium nitrite in the presence of hydrochloric acid.
Coupling Reaction: The 4-chlorobenzenediazonium chloride is then coupled with ethyl cyanoacetate in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacetates.
科学的研究の応用
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-3-(4-chlorophenyl)acrylate: Similar structure but lacks the diazenyl group.
Ethyl 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-2-cyanoacetate: Similar structure with a bromine substituent instead of chlorine.
Ethyl 2-[(E)-2-(4-methylphenyl)diazen-1-yl]-2-cyanoacetate: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate is unique due to the presence of both the diazenyl and cyano groups, which confer distinct reactivity and potential applications. The 4-chlorophenyl substituent also influences its chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.
特性
IUPAC Name |
ethyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDNAYMPMMJDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60179-83-1 |
Source


|
| Record name | Ethyl ((p-chlorophenyl)azo)cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060179831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC520122 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

